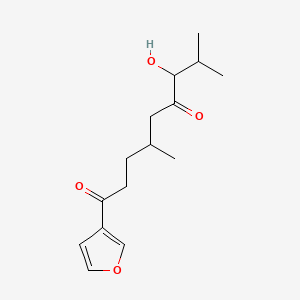

1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione

CAS No.: 52259-61-7

Cat. No.: VC18434959

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52259-61-7 |

|---|---|

| Molecular Formula | C15H22O4 |

| Molecular Weight | 266.33 g/mol |

| IUPAC Name | 1-(furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione |

| Standard InChI | InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3 |

| Standard InChI Key | HCPDJZNVPUCXHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)CC(C)CCC(=O)C1=COC=C1)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a nonane chain (C9) substituted at position 1 with a furan-3-yl group, a hydroxyl group at position 7, and methyl groups at positions 4 and 8. The furan ring introduces aromaticity and π-electron density, while the hydroxyl and ketone groups enable hydrogen bonding and electrophilic reactivity. The stereochemistry of the methyl and hydroxyl groups remains unspecified in available literature, though computational modeling suggests potential stereochemical influences on biological activity .

Key Functional Groups:

-

Furan ring: Contributes to aromatic interactions and electrophilic substitution reactivity.

-

Hydroxyl group (C7): Enhances polarity and hydrogen-bonding capacity.

-

Ketone groups (C1 and C6): Participate in nucleophilic additions and redox reactions.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.33 g/mol |

| Topological Polar SA | 67.5 Ų |

| XLogP | 1.6 |

The compound’s moderate lipophilicity (XLogP = 1.6) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse chemical applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione involves multi-step organic reactions:

-

Furan Ring Formation: Cyclization of γ-keto acids or aldehydes under acidic or basic conditions yields the furan moiety. For example, cyclodehydration of 4-oxopentanoic acid derivatives using or generates the furan core .

-

Introduction of Hydroxyl and Methyl Groups: Selective oxidation-reduction sequences install the hydroxyl group at C7. Sodium borohydride () reduces ketone intermediates to secondary alcohols, while methyl groups are introduced via Grignard reactions or alkylation .

-

Backbone Assembly: Coupling the furan ring to the nonane chain employs Friedel-Crafts alkylation or Michael addition, depending on the electrophilicity of the furan substrate .

Industrial-Scale Optimization

Industrial production prioritizes yield and purity through:

-

Continuous Flow Reactors: Enhance heat transfer and reaction homogeneity, minimizing side products.

-

High-Pressure Catalysis: Accelerates sluggish steps, such as ketone formation, using palladium or nickel catalysts.

-

Purification Techniques: Chromatography and recrystallization isolate the target compound with >95% purity .

Chemical Reactivity and Derivatives

Reaction Pathways

The compound undergoes characteristic reactions of furans and diketones:

-

Oxidation: The C7 hydroxyl group oxidizes to a ketone using or , yielding a triketone derivative.

-

Reduction: Ketone groups at C1 and C6 reduce to secondary alcohols with , producing a polyol .

-

Electrophilic Substitution: The furan ring undergoes halogenation or nitration at the α-position, facilitated by or .

Notable Derivatives

| Derivative | Modification | Application |

|---|---|---|

| Halogenated Analog | Bromination at C2 of furan | Antimicrobial agents |

| Nitrated Derivative | Nitro group at C5 of furan | Explosives precursor |

| Methyl Ester | Esterification of C7 hydroxyl | Polymer plasticizers |

Industrial Applications

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (Tg increased by 20°C at 5 wt% loading). Its furan ring participates in Diels-Alder reactions with maleimide hardeners .

Flavor and Fragrance Industry

Oxidation derivatives contribute smoky, caramel-like odors in perfumery. A 0.1% solution in ethanol is used as a food flavoring additive .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume